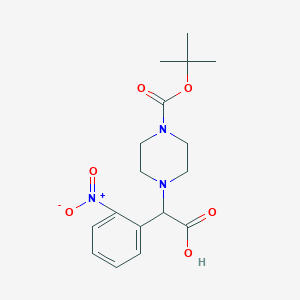

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUYNHZESWWKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376104 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-14-6 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-nitrophenyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid is a sophisticated chiral scaffold that embodies several key features prized in drug development. Its structure integrates a piperazine ring, a moiety renowned for its ability to impart favorable pharmacokinetic properties, with an orthogonally protected nitrogen (Boc) and a reactive carboxylic acid.[1] The presence of a 2-nitrophenyl group further enhances its utility, serving as a latent amino group that, upon reduction, opens a gateway to a diverse array of heterocyclic systems.[2]

This guide provides a comprehensive technical overview of this compound, synthesizing data from analogous structures to offer insights into its chemical properties, plausible synthetic routes, analytical characterization, and strategic applications in pharmaceutical research. While direct experimental data for this specific ortho-nitro isomer is not extensively published, this document leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers.

Core Chemical and Physical Properties

The physicochemical properties of a compound are foundational to its handling, formulation, and behavior in biological systems. The properties of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid are summarized below, based on its chemical structure and data from analogous compounds.

| Property | Value | Source / Justification |

| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-nitrophenyl)acetic acid | Nomenclature rules |

| Molecular Formula | C₁₇H₂₃N₃O₆ | Derived from structure |

| Molecular Weight | 365.38 g/mol | Calculated from formula |

| CAS Number | Not assigned. (Analog CAS: 885274-20-4 for para-nitro isomer) | No specific registration found. para-nitro isomer cited for structural similarity. |

| Appearance | Expected to be a white to pale yellow crystalline powder. | Analogy with para-nitro and other substituted phenyl analogs.[3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water. | Common for Boc-protected amino acid derivatives. |

| Storage Conditions | Store at 0-8°C, protected from light and moisture. | Standard for complex organic molecules to prevent degradation.[3] |

Synthesis and Mechanistic Rationale

The synthesis of α-piperazinyl acetic acid derivatives can be achieved through several reliable methods. The most direct approach involves the nucleophilic substitution of an α-halo acetic acid precursor. An alternative, showcasing modern synthetic efficiency, is the Ugi four-component reaction.

Proposed Synthesis: Nucleophilic Substitution

This robust two-step pathway involves the initial synthesis of an α-bromo precursor followed by its reaction with N-Boc-piperazine.

Step 1: Synthesis of 2-bromo-2-(2-nitrophenyl)acetic acid

The α-bromination of (2-nitrophenyl)acetic acid is a key step. While various bromination methods exist, a common approach involves the Hell-Volhard-Zelinsky reaction or direct bromination of an enolate. A related procedure involves reacting the corresponding aldehyde with bromoform and potassium hydroxide.[4]

Step 2: Nucleophilic Substitution with N-Boc-piperazine

The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the bromide from the α-bromo acid. The Boc group ensures mono-alkylation.[1]

Detailed Experimental Protocol (Proposed)

-

Precursor Synthesis: To a solution of (2-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture and monitor by TLC until the starting material is consumed. After cooling, the product, 2-bromo-2-(2-nitrophenyl)acetic acid, can be isolated and purified.

-

Coupling Reaction: Dissolve 2-bromo-2-(2-nitrophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add N-Boc-piperazine (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.5 eq), to scavenge the HBr generated during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress with TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Causality Behind Choices:

-

Solvent: Acetonitrile or DMF are excellent solvents for Sₙ2 reactions as they are polar enough to dissolve the reactants but do not solvate the nucleophile excessively, allowing it to remain reactive.

-

Base: DIEA is a hindered amine, making it a poor nucleophile itself. This prevents it from competing with N-Boc-piperazine in reacting with the bromo-acid while effectively neutralizing the acid byproduct.

Alternative Pathway: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction offers a powerful, convergent approach to rapidly build molecular complexity.[5][6]

-

Reaction Components: 2-nitrobenzaldehyde (aldehyde), N-Boc-piperazine (amine), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid component (often introduced via the isocyanide or as a separate reactant).

-

Mechanism: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields a stable α-acylamino amide product.[7]

-

Post-Modification: A hydrolysis step would be required to convert the resulting amide to the desired carboxylic acid.

This method is highly valued in library synthesis for its efficiency and the ability to generate diverse structures by simply varying the four input components.[8]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis via nucleophilic substitution.

Analytical Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic methods. Based on the proposed structure, the following spectral data can be anticipated.

| Technique | Expected Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2-7.4 (m, 4H, Ar-H of nitrophenyl), δ ~5.0 (s, 1H, α-CH), δ ~3.5 (br m, 4H, piperazine CH₂ adjacent to Boc-N), δ ~2.7 (br m, 4H, piperazine CH₂ adjacent to α-CH), δ 1.45 (s, 9H, C(CH₃)₃). The acidic proton of the COOH may be very broad or not observed. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, acid), δ ~154 (C=O, Boc), δ ~148 (Ar-C-NO₂), δ ~134-124 (aromatic carbons), δ ~80 (quaternary C of Boc), δ ~65 (α-CH), δ ~50-45 (piperazine carbons), δ 28.4 (C(CH₃)₃).[9] |

| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺ = 366.16; [M+Na]⁺ = 388.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₇H₂₃N₃O₆. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), asymmetric and symmetric N-O stretches for NO₂ (~1530 and ~1350 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹). |

Chemical Reactivity and Synthetic Potential

The true value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively to build more complex structures.

-

Boc-Protecting Group: This group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This unmasks the second piperazine nitrogen, making it available for N-arylation, N-alkylation, acylation, or sulfonylation.

-

Carboxylic Acid: This functional group is a versatile handle for forming amide bonds using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). It can also be esterified (Fischer esterification) or reduced to a primary alcohol using strong reducing agents like LiAlH₄ or BH₃.

-

Nitro Group: The nitro group is a synthetic linchpin. It is readily reduced to a primary amine (aniline derivative) using methods like catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting 2-amino group can participate in intramolecular cyclization reactions to form valuable heterocyclic scaffolds such as benzodiazepines, quinolones, or benzimidazoles.[2]

Reactivity and Derivatization Diagram

Caption: Key transformations of the molecule's functional groups.

Applications in Research and Drug Development

This compound is not an end-product but a strategic starting point for generating libraries of diverse and complex molecules for biological screening.

-

Scaffold for Library Synthesis: The piperazine ring is a privileged scaffold that frequently appears in approved drugs, often improving aqueous solubility and acting as a hinge region to orient other pharmacophoric elements.[1] By using the orthogonal Boc and carboxylic acid handles, researchers can perform sequential diversification. For example, one could first create a library of amides from the carboxylic acid and then, after Boc deprotection, introduce a second point of diversity on the piperazine nitrogen.[8]

-

Fragment-Based Drug Design (FBDD): The molecule can be considered a high-value fragment. The piperazine and nitrophenyl groups can be explored for initial low-affinity interactions with a biological target. Subsequent chemical modifications, guided by structural biology (e.g., X-ray crystallography), can be used to "grow" the fragment into a potent lead compound.

-

Precursor to Bioactive Heterocycles: As previously mentioned, the reduction of the nitro group to an amine is a critical step. The resulting ortho-amino phenylacetic acid core is a direct precursor to a multitude of heterocyclic systems that form the basis of many CNS-active, anti-inflammatory, and anti-cancer agents.[2]

Conclusion

This compound represents a confluence of desirable features for modern drug discovery. It combines a privileged pharmacokinetic scaffold (piperazine), orthogonal handles for controlled chemical modification (Boc and carboxylic acid), and a latent reactive group (nitro) for advanced heterocyclic synthesis. While a dedicated body of literature for this specific isomer is sparse, its chemical behavior and synthetic utility can be confidently predicted from established principles and a wealth of data on its structural analogs. For research teams engaged in the synthesis of novel compound libraries, particularly in oncology, neuropharmacology, and infectious disease, this molecule serves as an exceptionally versatile and powerful building block.

References

-

Kazemi, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

- (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Shaaban, M., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

-

Krasavin, M. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

-

Więckowska, A., et al. (2017). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Scientific Reports. [Link]

-

Kotha, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

-

ResearchGate. (2013). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

- (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

MySkinRecipes. 2-(5-Bromo-2-nitrophenyl)acetic acid. MySkinRecipes. [Link]

- (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

-

Ali, M. (2002). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society. [Link]

-

(1991). Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope, US5036156. [Link]

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid CAS number 885274-14-6

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS Number 885274-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in pharmaceutical research and development. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally related compounds and foundational chemical principles to offer insights into its synthesis, properties, and applications. This guide is intended to serve as a valuable resource for researchers utilizing this and similar building blocks in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS) and other disease areas.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, identified by CAS number 885274-14-6, is a strategically designed molecule that combines several key functional groups beneficial for drug discovery. The presence of a piperazine ring, a common pharmacophore in CNS-active drugs, suggests its utility in developing agents for neurological disorders.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for selective chemical modifications, a crucial feature in multi-step syntheses.[1] Furthermore, the 2-nitrophenylacetic acid moiety serves as a versatile precursor for a variety of heterocyclic systems, given the potential for reduction of the nitro group and subsequent cyclization reactions.[3]

This guide will delve into the technical aspects of this compound, providing a plausible synthetic route, an analysis of its structural features, and a discussion of its potential applications as a key building block in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Structural Analysis

A summary of the known and predicted physicochemical properties of this compound is presented below. Data for structurally similar analogs are included for comparative purposes.

| Property | This compound | 2-(4-Boc-piperazinyl)-2-phenylacetic acid[1] | 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid[2] | 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid[4] |

| CAS Number | 885274-14-6[5] | 347186-49-6 | 885272-96-8 | 885274-11-3 |

| Molecular Formula | C₁₇H₂₃N₃O₆ | C₁₇H₂₄N₂O₄ | C₁₇H₂₃ClN₂O₄ | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 365.38 g/mol | 320.39 g/mol | 354.83 g/mol | 334.41 g/mol |

| Appearance | (Predicted) White to off-white or pale yellow solid | White powder | (Not specified) | (Not specified) |

| Purity (Typical) | ≥98% (HPLC) | ≥99% (HPLC) | (Not specified) | (Not specified) |

| Storage Conditions | 0-8 °C[2][4] | 0-8 °C | 0-8 °C | 0-8 °C |

Structural Features and Their Implications:

-

Boc-Protected Piperazine: The piperazine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The Boc group provides robust protection during various synthetic transformations and can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.[1]

-

Chiral Center: The alpha-carbon to the carboxylic acid is a chiral center. The compound is typically supplied as a racemate, but enantioselective synthesis or chiral resolution could be employed to isolate individual enantiomers, which may exhibit different pharmacological profiles.

-

2-Nitrophenyl Group: This group is a key reactive handle. The ortho-nitro substitution makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles through reductive cyclization. This transformation opens pathways to novel molecular scaffolds with potential biological activity.[3]

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetate

-

To a solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of ethyl 2-bromo-2-(2-nitrophenyl)acetate (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove triethylammonium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Purity should be assessed by HPLC. The structure should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the Boc group, piperazine ring protons, and the aromatic protons of the nitrophenyl group.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

Applications in Drug Discovery and Development

Based on the known utility of its structural analogs, this compound is a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents.

Caption: Potential synthetic applications of the title compound in drug discovery.

-

Scaffold for CNS-Active Agents: The core structure is highly amenable for the development of compounds targeting CNS disorders. The piperazine moiety can be tailored to interact with various receptors and transporters in the brain.[1][2]

-

Precursor for Heterocyclic Systems: The most significant application lies in the synthetic versatility of the 2-nitrophenyl group. Reduction of the nitro group to an amine can be followed by intramolecular cyclization with the adjacent carboxylic acid (or a derivative thereof) to form various heterocyclic systems, such as lactams. This opens up avenues for creating novel, rigidified scaffolds that can be further elaborated.

-

Peptidomimetic and Linker Chemistry: The amino acid-like structure allows for its incorporation into peptide sequences or its use as a linker to connect different pharmacophores. The Boc-protected nitrogen and the carboxylic acid provide orthogonal handles for such conjugations.[1]

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists and drug development scientists. Its unique combination of a protected piperazine, a chiral center, and a reactive nitrophenyl group provides a rich platform for the synthesis of diverse and complex molecular architectures. While direct biological data on this specific compound is not yet in the public domain, the extensive use of its structural analogs in pharmaceutical research strongly suggests its significant potential in the development of novel therapeutics, particularly for neurological disorders. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

Sources

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, a key intermediate in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the molecule's physicochemical properties, a detailed synthetic protocol with mechanistic insights, characterization methodologies, and its potential applications in drug discovery, grounded in established scientific principles.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a phenylacetic acid moiety substituted with a nitro group at the ortho position. This unique combination of functional groups makes it a valuable building block in the synthesis of complex pharmaceutical agents.

The Boc-protecting group offers a strategic advantage by allowing for selective reactions at the unprotected secondary amine of the piperazine ring. The 2-nitro-substituted phenylacetic acid portion introduces a reactive handle that can be further modified, for instance, through reduction of the nitro group to an amine, enabling subsequent coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₂₃N₃O₆ | - |

| Molecular Weight | 365.38 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge of similar structures |

| CAS Number | Not explicitly found in searches; may not be commercially available | - |

Strategic Synthesis: A Plausible and Validated Approach

A plausible and efficient method would be the reaction of N-Boc-piperazine with methyl 2-bromo-2-(2-nitrophenyl)acetate. This strategy is predicated on the high reactivity of the alpha-bromo ester towards nucleophilic attack by the secondary amine of the piperazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate (Starting Material)

This starting material can be synthesized from 2-(2-nitrophenyl)acetic acid via alpha-bromination followed by esterification, or by esterification followed by bromination. Standard bromination conditions, such as using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride), can be employed.

Step 2: Nucleophilic Substitution

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

-

Addition of Electrophile: Slowly add a solution of methyl 2-bromo-2-(2-nitrophenyl)acetate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, methyl 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetate, can be purified by column chromatography on silica gel.

Step 3: Saponification (Hydrolysis of the Ester)

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of ~4-5 with a dilute acid solution (e.g., 1N HCl).

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the polar reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Base: DIPEA is used to neutralize the hydrobromic acid formed during the reaction without competing with the N-Boc-piperazine as a nucleophile.

-

Saponification: Lithium hydroxide is a standard reagent for the mild hydrolysis of esters, minimizing the risk of side reactions.

Workflow Diagram

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a derivative of phenylacetic acid incorporating both a sterically hindered piperazine moiety and an electronically distinct nitrophenyl group, this compound presents a unique scaffold for the synthesis of novel therapeutic agents. This document details its structural features, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough analysis of its predicted spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical building block.

Introduction and Rationale

The synthesis of complex molecules with precise three-dimensional arrangements is a cornerstone of modern drug discovery. Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities.[1][2] The introduction of a piperazine ring, a common pharmacophore in many approved drugs, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Furthermore, the presence of a nitro group on the phenyl ring offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be functionalized to explore a wider chemical space.

The specific molecule, this compound, combines these features. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the other nitrogen atom or on the carboxylic acid functionality.[3] The ortho-position of the nitro group on the phenyl ring introduces specific steric and electronic constraints that can influence the molecule's conformation and binding to biological targets. This guide aims to provide a detailed technical resource for the synthesis and characterization of this compound, enabling its application in the development of novel therapeutics.

Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₇H₂₃N₃O₆ | Derived from the sum of atoms in the structure. |

| Molecular Weight | 365.38 g/mol | Calculated based on the molecular formula.[5] |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar phenylacetic acid and nitro-aromatic compounds.[2] |

| Melting Point | 185-195 °C | Estimated based on the melting point of the analogous 2-(4-Boc-piperazinyl)-2-phenylacetic acid (191-197 °C).[1] The 2-nitro substitution may slightly alter this. |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol; limited solubility in water. | The carboxylic acid and piperazine moieties impart polarity, while the Boc and phenyl groups contribute to organic solvent solubility. |

| pKa | Carboxylic acid: ~4.0-5.0; Piperazine N-H (deprotonated): ~8.0-9.0 | Typical pKa for a carboxylic acid and the protonated secondary amine of a piperazine ring. |

Proposed Synthesis

A robust and logical synthetic route to this compound involves a two-step process commencing with the readily available 2-nitrophenylacetic acid. The proposed pathway is outlined below.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of α-Bromo-2-nitrophenylacetic Acid

The first step involves the α-bromination of 2-nitrophenylacetic acid. This can be achieved using standard brominating agents for carboxylic acids, such as N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid.

Experimental Protocol:

-

To a solution of 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of hydrobromic acid (HBr, e.g., a few drops of a 48% aqueous solution).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo-2-nitrophenylacetic acid, which can be used in the next step without further purification.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for α-halogenation of carboxylic acids.

-

Catalytic HBr: The acid catalyst facilitates the enolization of the carboxylic acid, which is the reactive species in the bromination reaction.

-

Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted bromine.

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine displaces the bromide from the α-bromo-2-nitrophenylacetic acid.

Experimental Protocol:

-

Dissolve the crude α-bromo-2-nitrophenylacetic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add N-Boc-piperazine (1.2 eq) to the solution.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq), to scavenge the HBr generated during the reaction.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to a pH of ~4-5 with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Causality of Experimental Choices:

-

N-Boc-piperazine Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the α-bromo acid.

-

Potassium Carbonate as Base: An inorganic base is used to neutralize the acid byproduct without competing in the nucleophilic substitution.

-

DMF as Solvent: A polar aprotic solvent is ideal for SN2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free to react.

-

Acidic Workup: The product is a carboxylic acid, which will be deprotonated by the base in the reaction mixture. Acidification is necessary to protonate the carboxylate and allow for its precipitation and isolation.

Structural Characterization and Predicted Analytical Data

The structural identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted analytical data based on the known spectral properties of its constituent functional groups.

Caption: Correlation of structural moieties with expected analytical signatures.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | br s | 1H | COOH |

| ~8.1-8.2 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~7.4-7.5 | m | 1H | Ar-H |

| ~4.8-5.0 | s | 1H | α-CH |

| ~3.6-3.8 | m | 4H | Piperazine-H (adjacent to N-Boc) |

| ~2.6-2.8 | m | 4H | Piperazine-H (adjacent to α-CH) |

| ~1.45 | s | 9H | Boc (C(CH₃)₃) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-175 | C=O (Carboxylic Acid) |

| ~154-156 | C=O (Boc) |

| ~148-150 | Ar-C (C-NO₂) |

| ~133-135 | Ar-CH |

| ~130-132 | Ar-C (C-CH) |

| ~128-130 | Ar-CH |

| ~124-126 | Ar-CH |

| ~80-82 | C(CH₃)₃ (Boc) |

| ~62-65 | α-CH |

| ~50-53 | Piperazine-CH₂ |

| ~43-46 | Piperazine-CH₂ |

| ~28.5 | C(CH₃)₃ (Boc) |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2975, 2860 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1520 | Strong | N-O asymmetric stretch (Nitro) |

| ~1340 | Strong | N-O symmetric stretch (Nitro) |

| ~1250, 1160 | Strong | C-O stretch |

Predicted Mass Spectrometry (MS) Data

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected [M+H]⁺: m/z 366.1607

-

Major Fragmentation Pathways:

-

Loss of the Boc group: [M+H - 100]⁺ at m/z 266.1086

-

Loss of carbon dioxide from the parent ion: [M+H - 44]⁺ at m/z 322.1661

-

Cleavage of the piperazine ring.[7]

-

Potential Applications and Future Directions

The structure of this compound makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

Scaffold for Drug Discovery: This molecule can serve as a starting point for the generation of compound libraries for screening against various biological targets. The carboxylic acid can be coupled with amines to form amides, the Boc group can be removed to allow for functionalization of the piperazine nitrogen, and the nitro group can be reduced and further modified.

-

Synthesis of Heterocycles: The 2-nitrophenylacetic acid moiety is a known precursor for the synthesis of various heterocyclic systems through reductive cyclization.[8]

-

Development of CNS-active agents: The piperazine scaffold is frequently found in drugs targeting the central nervous system. Further derivatization of this molecule could lead to novel compounds with neurological or psychiatric applications.

Future research could focus on the enantioselective synthesis of this compound to investigate the differential biological activity of its stereoisomers. Additionally, exploring the diverse chemical transformations of the nitro group and the carboxylic acid will undoubtedly lead to the discovery of novel chemical entities with interesting pharmacological profiles.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The synthesis should be carried out in a well-ventilated fume hood. The hazards of the reagents used in the synthesis, such as NBS and HBr, should be fully understood and mitigated. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents.

Conclusion

This technical guide has provided a detailed overview of the structure, proposed synthesis, and predicted analytical characteristics of this compound. By presenting a scientifically sound and detailed protocol, this document aims to facilitate the synthesis and utilization of this versatile building block in the broader scientific community, particularly in the fields of medicinal chemistry and drug discovery. The unique combination of a Boc-protected piperazine, a chiral center, and a reactive nitro-aromatic ring makes this compound a highly valuable tool for the creation of novel and complex molecular architectures.

References

[4] Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2-(4- nitro-phenyl)acetic acid. Retrieved from [Link]

[9] The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry. Retrieved from [Link]

[7] Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

[10] MySkinRecipes. (n.d.). 2-(4-Boc-Piperazinyl)-2-phenylacetic acid. Retrieved from [Link]

[11] PubChem. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from [Link]

[12] Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

[2] Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

[13] Beilstein Journal of Organic Chemistry. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

[14] Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. Journal of the American Chemical Society. Retrieved from [Link]

[15] Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

[16] Google Patents. (n.d.). Process for preparing piperazine-substituted aliphatic carboxylates. Retrieved from

[8] Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bhu.ac.in [bhu.ac.in]

Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Potential and Precaution

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid is a compound of significant interest within the realms of pharmaceutical research and medicinal chemistry. Its unique molecular architecture, featuring a Boc-protected piperazine moiety linked to a nitrophenylacetic acid backbone, positions it as a versatile building block in the synthesis of novel therapeutic agents.[1] The Boc (tert-butyloxycarbonyl) protecting group facilitates selective chemical transformations, a crucial aspect in the multi-step synthesis of complex drug candidates.[1] While its potential applications are promising, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the potential safety and hazards associated with this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide employs a scientifically grounded approach of hazard assessment by analogy. By examining the known hazards of its core structural components—2-nitrophenylacetic acid and Boc-piperazine derivatives—we can infer a reliable safety profile to guide laboratory practices.

Hazard Identification and Classification: A Composite View

The potential hazards of this compound can be deconstructed by analyzing its primary chemical motifs.

The 2-Nitrophenylacetic Acid Moiety: A Key Contributor to Irritancy and Potential Genotoxicity

The presence of the 2-nitrophenylacetic acid structure is a significant determinant of the compound's hazard profile. Safety data for 2-nitrophenylacetic acid and its isomer, 4-nitrophenylacetic acid, consistently indicate several key hazards.[2][3]

-

Skin and Eye Irritation: Both isomers are classified as causing skin and serious eye irritation.[2][4] Contact with these substances can lead to redness, inflammation, and discomfort.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4]

-

Suspected Genetic Defects: Notably, 2-nitrophenylacetic acid is suspected of causing genetic defects (H341), a serious long-term health concern that necessitates stringent handling protocols.[5]

The Boc-Piperazine Moiety: A Source of Irritation

The Boc-piperazine component also contributes to the overall hazard profile. Safety data for various Boc-protected piperazine derivatives indicate that they are generally considered to be skin and eye irritants and may cause respiratory irritation.[6]

Inferred GHS Classification for this compound

Based on the hazards of its constituent parts, the following Globally Harmonized System (GHS) classifications can be reasonably anticipated for this compound:

| Hazard Class | Hazard Category | Hazard Statement | Basis of Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[2][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[2][4][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | 2-Nitrophenylacetic acid, 4-Nitrophenylacetic acid, Boc-piperazine derivatives[4][6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | 2-Nitrophenylacetic acid[5] |

Toxicological Profile: Understanding the Routes of Exposure

While specific toxicological data for this compound are not available, a qualitative assessment of potential health effects can be inferred from its structural analogues.

-

Inhalation: Inhalation of fine dusts or aerosols is a primary route of occupational exposure. This may lead to irritation of the nose, throat, and lungs.[7]

-

Skin Contact: Direct contact with the skin is likely to cause irritation, characterized by redness and itching.[2] Prolonged or repeated contact should be avoided.

-

Eye Contact: As with its analogues, direct contact with the eyes is expected to cause serious irritation.[2] Immediate and thorough rinsing is crucial in the event of an exposure.

-

Ingestion: Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]

It is important to note that the toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it to be potentially harmful.[7]

Risk Assessment and Mitigation: A Proactive Approach to Safety

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a systematic workflow for risk assessment and the implementation of control measures.

Caption: Workflow for risk assessment and implementation of control measures.

Safe Handling Protocols

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by ventilation, a NIOSH-approved respirator should be used.[6]

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[6]

-

Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures: Preparedness and Response

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

-

In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Accidental Release Measures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and prevent the material from entering drains or waterways.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[7]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Storage and Disposal: Ensuring Stability and Environmental Responsibility

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.

Conclusion: A Commitment to Informed Safety

While this compound holds considerable promise as a synthetic intermediate, its handling demands a high level of caution. The information available for its structural analogues strongly suggests that it should be treated as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation, and a suspected risk of causing genetic defects. By adhering to the principles of risk assessment, implementing robust control measures, and being prepared for emergencies, researchers can work safely with this compound, unlocking its potential while prioritizing their health and safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Institutes of Health. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to Boc-Protected Piperazine Derivatives in Modern Medicinal Chemistry

Abstract

The piperazine ring is a quintessential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, bioavailability, and receptor binding affinity.[2][3] However, the symmetrical nature of piperazine, possessing two secondary amines, necessitates a strategic approach to achieve selective functionalization. This guide provides an in-depth examination of the use of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone strategy that enables the controlled, stepwise synthesis of complex piperazine derivatives. We will explore the fundamental principles, detail field-proven synthetic protocols for functionalization and deprotection, and present case studies illustrating the pivotal role of Boc-protected piperazine intermediates in the development of blockbuster drugs.

Introduction: The Piperazine Scaffold and the Indispensable Role of Boc Protection

The piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery.[4] Its widespread application stems from several key attributes:

-

Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved absorption and distribution profiles for drug candidates.[2]

-

Versatile Linker: The piperazine ring acts as a conformationally constrained linker, capable of orienting pharmacophoric groups in precise three-dimensional arrangements to optimize interactions with biological targets.[5]

-

Pharmacophoric Element: In many cases, the piperazine moiety itself is a key pharmacophore, directly engaging in hydrogen bonding or other critical interactions with the target protein.[5]

The synthetic challenge lies in selectively modifying one nitrogen atom in the presence of the other. This is where the tert-butoxycarbonyl (Boc) protecting group becomes essential. The Boc group offers an ideal combination of stability and lability: it is robust enough to withstand a wide array of reaction conditions, including basic and nucleophilic environments, yet can be cleanly removed under specific acidic conditions.[6][7] This "orthogonality" provides the synthetic control necessary for complex, multi-step drug synthesis.[6]

Section 1: Synthesis and Functionalization of the Boc-Piperazine Core

The journey of incorporating a piperazine moiety often begins with commercially available 1-Boc-piperazine. This key intermediate allows for the selective functionalization of the free secondary amine (N4), paving the way for the construction of diverse molecular architectures.

Key Synthetic Transformations

The unprotected secondary amine of 1-Boc-piperazine is a versatile nucleophile, amenable to a wide range of C-N bond-forming reactions. The choice of reaction is dictated by the desired substituent (aryl, heteroaryl, alkyl, etc.).

A. N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerhouse in modern medicinal chemistry for forming C(aryl)-N bonds.[8] It is particularly effective for coupling 1-Boc-piperazine with a diverse range of aryl and heteroaryl halides (Br, Cl, I) and triflates.[8][9]

-

Causality Behind Component Selection:

-

Palladium Pre-catalyst: Sources like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3) are used to generate the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical. They stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step that forms the desired product.[8]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the catalytic cycle.

-

Figure 1: Conceptual workflow for Buchwald-Hartwig N-arylation.

B. N-Alkylation via Reductive Amination: This classic and reliable method is used to introduce alkyl groups by reacting 1-Boc-piperazine with an aldehyde or ketone in the presence of a mild reducing agent.[10]

-

Mechanism Insight: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic species is then rapidly reduced in situ by a hydride source to yield the N-alkylated product.

-

Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion. Its tolerance of slightly acidic conditions (generated by the acetic acid byproduct) helps to catalyze iminium ion formation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system for the synthesis of an N-aryl-N'-Boc-piperazine derivative.

Objective: To synthesize tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate.

Materials:

-

1-Boc-piperazine (1.2 equiv.)

-

4-Bromotoluene (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu, 4-bromotoluene, and 1-Boc-piperazine.

-

Catalyst Preparation: In a separate vial, briefly purge with argon, then add Pd₂(dba)₃, XPhos, and anhydrous toluene. Swirl gently.

-

Reaction Setup: Seal the Schlenk flask with a septum, then evacuate and backfill with argon (repeat 3 times).

-

Addition: Add anhydrous toluene to the Schlenk flask, followed by the catalyst/ligand solution via syringe.[8]

-

Heating: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).[8]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Section 2: The Boc Deprotection Step: A Critical Gateway

Once the desired functionality is installed on the N4 nitrogen, the Boc group must be removed to reveal the N1 secondary amine for subsequent reactions or as the final basic center in the target molecule. The lability of the Boc group to acid is its defining and most useful characteristic.[6][7]

Mechanism of Acid-Mediated Boc Cleavage

The deprotection is not a simple hydrolysis; it is an acid-catalyzed elimination.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic acid, TFA).[11][12]

-

Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation.[12]

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[11][12]

-

Cation Quenching: The tert-butyl carbocation is quenched, typically by elimination to form isobutene gas.[7]

Figure 2: Standard workflow for Boc deprotection.

Standard Deprotection Protocol: TFA/DCM

This is the most common and robust method for Boc removal.[13]

Objective: To deprotect tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate to yield 1-(4-methylphenyl)piperazine.

Materials:

-

Starting Boc-protected piperazine (1.0 equiv.)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20 equiv., typically 20-50% v/v solution in DCM)

Procedure:

-

Dissolution: Dissolve the Boc-protected piperazine in DCM in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the stirred solution. Caution: The reaction can be exothermic, and CO₂/isobutene gas evolution will occur.[11]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be the trifluoroacetate salt.

-

Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and liberate the free base. Separate the organic layer.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine, which can be used directly or purified further if necessary.

Table 1: Comparison of Common Boc Deprotection Conditions

| Reagent System | Solvent | Temperature | Typical Time | Key Considerations |

| TFA (20-50%) | DCM | 0 °C to RT | 1-3 h | Highly effective, volatile, corrosive. Requires careful neutralization.[11][13] |

| 4M HCl | 1,4-Dioxane | RT | 1-4 h | Provides product as HCl salt, which often crystallizes. Dioxane is a peroxide former.[14][15] |

| HCl (gas) | Ether / MeOH | 0 °C to RT | 1-2 h | Clean, provides crystalline HCl salt. Requires handling of gaseous HCl. |

Section 3: Case Studies in Drug Development

The true value of the Boc-piperazine strategy is demonstrated in its application to the synthesis of complex, life-saving medicines.

Case Study 1: Imatinib (Gleevec®)

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), features a central N-methylpiperazine moiety.[4] While many syntheses now use N-methylpiperazine directly, early and process chemistry routes often rely on building blocks that are conceptually derived from a Boc-piperazine strategy. For example, a key fragment, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is prepared and then coupled with the aniline portion of the molecule.[16] The piperazine provides solubility and acts as a key structural element for binding.

Case Study 2: Posaconazole (Noxafil®)

Posaconazole is a broad-spectrum triazole antifungal agent. Its complex structure includes a difluorophenyl-piperazine side chain. The synthesis involves the coupling of a key chiral tetrahydrofuran intermediate with a pre-functionalized N-aryl piperazine derivative.[17][18] The piperazine unit is crucial for the drug's pharmacokinetic profile and target engagement. The synthesis highlights how Boc-piperazine can be used to prepare complex, differentially N,N'-disubstituted piperazine intermediates that are later incorporated into the final drug structure.[18][19]

Case Study 3: Avapritinib (Ayvakit®)

Avapritinib is a kinase inhibitor used to treat gastrointestinal stromal tumors. Its synthesis, as detailed in patents, showcases a direct and elegant use of the Boc-piperazine synthon. The route involves a high-yield Nucleophilic Aromatic Substitution (SNAr) reaction between 1-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate.[2] This intermediate is then elaborated, and the Boc group is removed under acidic conditions before the final fragment is attached to the newly freed nitrogen.[2]

Conclusion and Future Perspectives

The combination of the piperazine scaffold's privileged status and the robust, predictable chemistry of the Boc protecting group forms a powerful paradigm in modern drug discovery. The Boc-piperazine synthon provides a reliable and versatile platform for accessing a vast chemical space, enabling the systematic exploration of structure-activity relationships. As medicinal chemistry continues to tackle increasingly complex molecular targets, the foundational strategies detailed in this guide—from palladium-catalyzed cross-couplings to controlled, acid-labile deprotections—will remain essential tools in the arsenal of every research and development scientist. Future innovations may focus on even milder deprotection conditions or the development of novel C-H functionalization techniques on the piperazine ring itself, further expanding the utility of this remarkable heterocyclic building block.[4][20]

References

- The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.). De Gruyter.

- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. (n.d.). BenchChem.

- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.). Pharmaffiliates.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (n.d.). BenchChem.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Acme Synthetic Chemicals.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI.

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). ResearchGate.

- Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). (n.d.). ResearchGate.

- Reductive amination of piperazine. (2024). Reddit.

- Technical Support Center: Deprotection of Boc-Protected Piperazines. (n.d.). BenchChem.

- CN102892762A - Preparation of posaconazole intermediates. (n.d.). Google Patents.

- An evolving role of piperazine moieties in drug design and discovery. (n.d.). ResearchGate.

- Posaconazole synthesis. (n.d.). ChemicalBook.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. (n.d.). Google Patents.

- Synthesis of posaconazole. (2015). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jgtps.com [jgtps.com]

- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 16. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 17. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. CN102892762A - Preparation of posaconazole intermediates - Google Patents [patents.google.com]

- 20. par.nsf.gov [par.nsf.gov]

Synthesis of N-Boc piperazine as a building block

An In-Depth Technical Guide to the Synthesis of N-Boc Piperazine: A Cornerstone Building Block for Drug Discovery

Abstract

N-tert-butoxycarbonyl (Boc) piperazine is a critical building block in modern medicinal chemistry, enabling the regioselective functionalization of the piperazine scaffold to generate vast libraries of pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, presents a classic chemical challenge: achieving selective mono-protection of a symmetric diamine. This guide provides an in-depth analysis of the prevalent synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. We will explore field-proven methods for controlling selectivity, detail robust experimental procedures, and discuss the essential characterization and safety protocols required for successful synthesis and application.

The Strategic Importance of Mono-Protected Piperazine

The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved drugs targeting a wide range of diseases. Its two nitrogen atoms offer versatile handles for introducing substituents that can modulate a compound's potency, selectivity, solubility, and pharmacokinetic profile. However, the symmetry of the parent piperazine molecule means that direct reaction with an electrophile often leads to a mixture of mono- and di-substituted products, with the latter frequently being an undesired byproduct.[3]

The introduction of a single Boc protecting group effectively "masks" one of the nitrogen atoms, rendering it non-nucleophilic. This allows for the selective functionalization of the remaining secondary amine, providing a reliable entry point into unsymmetrically substituted piperazine derivatives.[4] This control is paramount in multi-step syntheses where conserving chemical integrity and maximizing yield are critical for the economic viability of a drug development program.

The Core Challenge: Overcoming Di-substitution

The direct reaction of piperazine with an acylating agent like di-tert-butyl dicarbonate (Boc₂O) illustrates the primary synthetic hurdle. Both secondary amine nitrogens are equally nucleophilic, leading to a competitive reaction pathway.

This lack of selectivity complicates purification, as the polarities of the starting material, mono-protected product, and di-protected byproduct can be challenging to differentiate. It also reduces the overall yield of the desired intermediate, increasing costs associated with raw materials and waste disposal.[1][4] Therefore, effective synthetic strategies must elegantly circumvent this issue.

Synthetic Methodologies and Field-Proven Protocols

Two primary strategies have proven effective for the large-scale and laboratory synthesis of N-Boc piperazine: direct selective acylation and a multi-step cyclization approach.

Strategy 1: Direct Selective Mono-N-Boc Protection via In-Situ Protonation

This is the most common and atom-economical approach. The key to achieving high selectivity is to transiently and reversibly protect one of the piperazine nitrogens by protonation, thereby deactivating it towards acylation.[3] By using a slight excess of piperazine relative to the acid and Boc-anhydride, one nitrogen atom exists as the non-nucleophilic ammonium salt, while the other remains a free secondary amine, ready to react.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic (piperazine, Boc₂O) and inorganic (acid, resulting salts) components.[5]

-

Acid Choice: Formic acid or acetic acid are frequently employed.[4][5] They are strong enough to protonate the piperazine but weak enough not to cause degradation of the Boc group. The choice of acid allows for the formation of a piperazine-1-ium cation in situ.[3]

-

Temperature Control: The reaction is typically run at or below room temperature to manage the exothermicity of the acylation and to minimize potential side reactions.

-

Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and an addition funnel, add piperazine (10.3 g, 0.12 mol).

-

Dissolution: Add methanol (150 mL) and water (150 mL) and stir until the piperazine is completely dissolved.

-

Protonation: Cool the solution in an ice bath. Slowly add formic acid (11.0 g, 0.21 mol) over 30 minutes, maintaining the internal temperature below 20°C. Stir the resulting solution for an additional 30 minutes.

-

Acylation: In a separate beaker, dissolve di-tert-butyl dicarbonate (8.73 g, 0.04 mol) in 50 mL of methanol. Add this solution dropwise to the piperazine salt solution over 1 hour at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.

-

Extraction: Add 100 mL of water to the residue and basify to pH > 10 with a saturated sodium carbonate solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent like hexane.

| Parameter | Value | Rationale |

| Piperazine : Boc₂O Molar Ratio | 3 : 1 | An excess of piperazine drives the reaction and helps minimize di-substitution. |

| Piperazine : Acid Molar Ratio | ~1 : 1.75 | Ensures sufficient formation of the mono-protonated species. |

| Solvent | Methanol / Water | Excellent solubility for both organic reactants and inorganic salts. |

| Temperature | 0°C to Room Temp | Controls exothermicity and maintains stability of the Boc group. |

| Typical Yield | 85-98% | High efficiency due to controlled selectivity.[5] |

Strategy 2: Multi-Step Synthesis via Cyclization

An alternative strategy, particularly suited for industrial-scale production, avoids the selectivity issue altogether by building the piperazine ring from an acyclic precursor that already contains the Boc group.[1][4] This method starts with diethanolamine and proceeds through chlorination, Boc protection of the resulting secondary amine, and a final intramolecular cyclization with ammonia.

Causality Behind Experimental Choices:

-

Starting Material: Diethanolamine is an inexpensive and readily available commodity chemical.[1]

-

Chlorination: Thionyl chloride (SOCl₂) is a standard and effective reagent for converting hydroxyl groups to chlorides.

-

Boc Protection: The Boc group is installed on the intermediate bis(2-chloroethyl)amine before cyclization. This ensures the final product is the desired N-Boc piperazine.

-